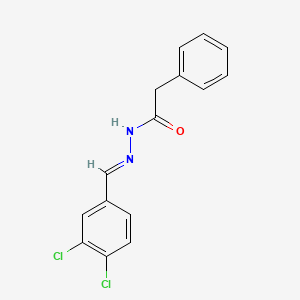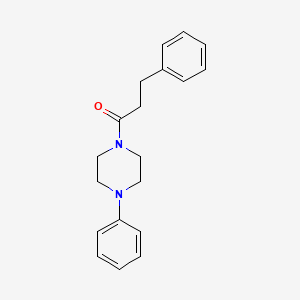![molecular formula C21H25N3O3 B5537073 N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the target involves multi-step reactions, typically starting from commercially available precursors. For instance, Zhou et al. (2021) described a high-yield synthesis method for a related compound involving nucleophilic substitution reactions and ester hydrolysis, showcasing the intricate steps required to assemble such complex molecules (Zhou et al., 2021).
Molecular Structure Analysis
Structural analysis, often through crystallography and spectroscopy, provides insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound. Lu et al. (2021) synthesized an indazole derivative and determined its crystal structure, demonstrating the importance of structural elucidation in understanding the compound's molecular framework (Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various transformations, including cycloadditions, nucleophilic substitutions, and more. Gotthardt and Huisgen (1970) explored cycloadditions with oxazolium oxides, a reaction that could be relevant for derivatives of the target compound (Gotthardt & Huisgen, 1970).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's applicability in various fields. The synthesis and crystallographic analysis of related compounds provide valuable data on these properties, aiding in the prediction and optimization of the target compound's physical characteristics.
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with different reagents, and stability under various conditions, is essential for the practical application of the compound in synthetic routes and potential medicinal chemistry applications. Studies on similar compounds, such as the work by Bacchi et al. (2005), offer insights into the oxidative cyclization-alkoxycarbonylation reactions, shedding light on the chemical behavior of such complex molecules (Bacchi et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Heterocyclic Derivative Syntheses
- A study by Bacchi et al. (2005) describes the synthesis of various heterocyclic derivatives, including tetrahydrofuran and oxazoline derivatives, under oxidative carbonylation conditions. This research highlights the versatile synthesis methods applicable to compounds similar to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Synthesis of Cyclopropane Carboxamide Derivatives
- The work of Zhou et al. (2021) details the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, a compound structurally related to the chemical . This indicates the potential methods for synthesizing similar compounds.
Characterization of Stereoisomeric Synthons
- Research by Cristoni et al. (2000) focuses on the mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids. This study is relevant for understanding the characterization of complex molecules like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Biological and Pharmacological Activities
Antiproliferative Activity
- Lu et al. (2021) synthesized a compound with a similar cyclopropane carboxamide structure, which exhibited significant inhibitory activity against certain cancer cell lines. This suggests that compounds like N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide might also have antiproliferative properties. (Lu et al., 2021)
Synthesis of Antidepressant and Nootropic Agents
- A study by Thomas et al. (2016) reports on the synthesis of compounds with structures related to cyclopropane carboxamides, demonstrating antidepressant and nootropic activities. This indicates the potential of similar compounds for use in neurological disorders.
Bioactivity in Agricultural Chemistry
- Research by Tian et al. (2009) on cyclopropanecarboxylic acid derivatives, structurally related to the compound , demonstrated significant herbicidal and fungicidal activities. This suggests a possible application in agriculture for similar compounds.
Analytical Chemistry Applications
- Nonaqueous Capillary Electrophoresis
- A study by Ye et al. (2012) demonstrates the utility of nonaqueous capillary electrophoresis in the separation of compounds structurally related to N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide. This indicates potential analytical applications for characterizing such compounds.
Propriétés
IUPAC Name |
N-[(3S,4R)-1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-4-6-15(7-5-12)17-10-24(11-18(17)23-20(25)16-8-9-16)21(26)19-13(2)22-14(3)27-19/h4-7,16-18H,8-11H2,1-3H3,(H,23,25)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBMNSQIAMUYAU-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=C(N=C(O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)